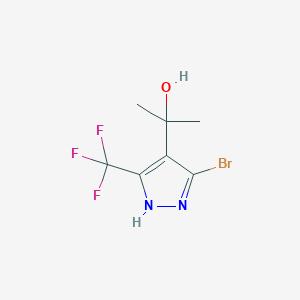

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Description

Historical Context and Discovery of Pyrazole Derivatives

Pyrazole derivatives have been integral to organic chemistry since their formal identification by Ludwig Knorr in 1883. Early synthesis methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for pyrazole chemistry. The discovery of natural pyrazoles, including 1-pyrazolyl-alanine from watermelon seeds in 1959, expanded interest in their biological potential. Brominated trifluoromethyl pyrazoles emerged later, driven by advancements in halogenation and fluorination techniques. The target compound exemplifies this evolution, combining bromine’s electrophilic reactivity with the trifluoromethyl group’s electron-withdrawing effects, a design strategy refined in the late 20th century.

Structural Distinctions of Brominated Trifluoromethyl Pyrazole Alcohols

The molecular formula C₇H₈BrF₃N₂O distinguishes 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol through three critical features:

- Pyrazole Core : A five-membered aromatic ring with adjacent nitrogen atoms (N1 and N2), conferring planarity and resonance stability.

- Substituents :

| Property | Value/Description |

|---|---|

| Molecular Weight | 273.04 g/mol |

| SMILES | CC(C)(C1=C(NN=C1Br)C(F)(F)F)O |

| Hydrogen Bond Donors | 2 (pyrazole NH and alcohol OH) |

| Rotatable Bonds | 1 (C-O bond in propan-2-ol) |

This structure contrasts with simpler pyrazoles (e.g., 3,5-dimethylpyrazole) by integrating halogen and fluorinated groups, which alter electronic distribution and intermolecular interactions.

Relevance of Pyrazole Cores in Contemporary Chemical Research

Pyrazoles are indispensable in pharmaceuticals, agrochemicals, and materials science. Notable examples include:

The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability, making it valuable in drug discovery. Bromine’s role in Suzuki-Miyaura cross-coupling reactions further positions this compound as a synthetic intermediate for complex molecules.

Scope and Objectives of Academic Inquiry into the Target Compound

Current research objectives include:

- Synthetic Optimization : Improving yield and selectivity in multi-step syntheses involving halogenation and fluorination.

- Electronic Characterization : Quantifying the -CF₃ group’s impact on pyrazole ring electron density via computational modeling.

- Application Exploration : Investigating utility in metal-organic frameworks (MOFs) or as a ligand in catalysis.

This compound’s structural hybridity bridges medicinal chemistry and materials science, underscoring its multidisciplinary importance.

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSFWFRWCGUMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(NN=C1Br)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.

Formation of the Alcohol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine and trifluoromethyl groups can be reduced under specific conditions, although this is less common.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Reduced forms of the compound.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly (27.7–83.3%), with the allylthio derivative showing the lowest yield, possibly due to steric or electronic challenges during synthesis .

- Thermal Stability : Melting points range from 77°C to 114°C. The 4-bromobenzylthio derivative exhibits the highest melting point, likely due to enhanced crystallinity from the bulky bromine substituent .

- Structural Impact : Unlike the target compound’s propan-2-ol group, these analogues feature sulfur-containing linkers (e.g., thioether groups), which may alter electronic properties and biological interactions.

Halogen-Substituted Pyrazole Derivatives

Example 5.23 () features a bromomethyl-substituted pyrazol-3-one with a 4-chlorophenyl group. Its LC/MS data (m/z 381 [M+H]⁺) indicates a molecular weight of ~380 g/mol, significantly higher than the target compound’s 273.05 g/mol. The bromomethyl group in this compound could enhance electrophilic reactivity compared to the propan-2-ol group, which is more polar but less reactive .

2-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-methylpropanal () replaces bromine with chlorine and substitutes propan-2-ol with a propanal group. Key differences include:

- Molecular Weight : 254.63 g/mol (vs. 273.05 g/mol for the target compound).

Pyrazole-Thiazole/Triazole Hybrids

Compounds such as 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} () incorporate fused heterocyclic systems (e.g., thiazole, triazole). These hybrids are structurally more complex and often designed for biological activity (e.g., antimicrobial, anticancer). In contrast, the simpler propan-2-ol substituent in the target compound may prioritize synthetic accessibility over multifunctional activity .

Biological Activity

The compound 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol includes a pyrazole ring substituted with a bromine atom and a trifluoromethyl group, which are known to influence biological activity. The presence of these substituents enhances lipophilicity and can affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds similar to 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and decreased inflammation .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol | COX inhibition | Moderate |

| Related Pyrazole Derivative | NF-kB pathway inhibition | High |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Research indicates that the trifluoromethyl group enhances the potency against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Testing

A recent study evaluated the efficacy of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol against a panel of bacteria. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The potential anticancer activity of pyrazole derivatives has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol may affect cell cycle regulation and promote cancer cell death through mitochondrial pathways .

Table 2: Anticancer Activity Overview

| Study | Cancer Type | Mechanism | Results |

|---|---|---|---|

| Study A | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |

| Study B | Lung Cancer | Cell cycle arrest | Moderate effectiveness observed |

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol?

Methodological Answer:

A common approach involves cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example:

- Step 1: React a brominated trifluoromethyl precursor (e.g., 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) with acetone under basic conditions (e.g., KOH in ethanol) to form the propan-2-ol moiety .

- Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

- Key Considerations: Monitor reaction progress with TLC and optimize reflux time (typically 5–48 hours) to maximize yield .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR:

- 1H NMR: Expect signals for pyrazole protons (δ 6.5–8.5 ppm) and tert-alcohol protons (δ 1.5–2.0 ppm for -C(CH₃)₂OH) .

- 13C NMR: Trifluoromethyl carbons appear at δ 120–125 ppm (q, ≈ 270 Hz) .

- HRMS: Confirm molecular weight (e.g., calculated for C₇H₇BrF₃N₂O: 295.96 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.